molecular formula C8H11NO4S B136695 methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate CAS No. 129846-99-7

methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate

Cat. No. B136695
M. Wt: 217.24 g/mol
InChI Key: BJHYAMVJKPZTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate, also known as METC, is a chemical compound with potential applications in the field of medicinal chemistry. It is a thiazine derivative with a carboxylate group and an ethoxy-hydroxy substituent. This compound has been synthesized using different methods, and its biological activity has been studied in vitro and in vivo.

Mechanism Of Action

The mechanism of action of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate is not fully understood. However, it has been suggested that methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls or by interfering with bacterial DNA replication. In addition, methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate may inhibit the proliferation of cancer cells by inducing apoptosis or by inhibiting cell cycle progression. The antioxidant activity of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate may be due to its ability to scavenge free radicals and to inhibit lipid peroxidation.

Biochemical And Physiological Effects

Methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been found to have both biochemical and physiological effects. In vitro studies have shown that methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate inhibits the activity of enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. These enzymes are involved in various physiological processes, including neurotransmission, melanin synthesis, and carbohydrate metabolism. In addition, methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. These cytokines play a role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Advantages And Limitations For Lab Experiments

Methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using analytical techniques. In addition, methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been found to exhibit a wide range of biological activities, making it a promising candidate for further research. However, there are also some limitations to working with methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate. For example, its solubility in water is limited, which may affect its bioavailability and limit its use in certain applications. In addition, the mechanism of action of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate. First, further studies are needed to elucidate the mechanism of action of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate. This will help to identify potential targets for drug development and to optimize its use in various applications. Second, studies are needed to investigate the pharmacokinetics and pharmacodynamics of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate in vivo. This will help to determine its bioavailability, toxicity, and efficacy in animal models. Third, studies are needed to investigate the potential use of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate in combination with other drugs or therapies. This may enhance its efficacy and reduce its toxicity. Finally, studies are needed to investigate the potential use of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate in the treatment of other diseases, such as neurodegenerative diseases and diabetes.

Synthesis Methods

Methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been synthesized using various methods, including the reaction of ethyl 2-bromoacetate with thiourea followed by cyclization with sodium ethoxide, and the reaction of ethyl 2-chloroacetate with thiourea followed by cyclization with sodium ethoxide. The yield of methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate using these methods ranges from 30% to 50%. The purity of the product can be confirmed by using analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

Methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antimicrobial, antitumor, and antioxidant activities. In vitro studies have shown that methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate inhibits the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has also been found to inhibit the proliferation of cancer cells, including breast cancer, lung cancer, and liver cancer cells. In addition, methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

properties

CAS RN

129846-99-7

Product Name

methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

methyl 2-ethoxy-4-hydroxy-6H-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C8H11NO4S/c1-3-13-8-9-6(10)4-5(14-8)7(11)12-2/h4-5,10H,3H2,1-2H3

InChI Key

BJHYAMVJKPZTKZ-UHFFFAOYSA-N

SMILES

CCOC1=NC(=CC(S1)C(=O)OC)O

Canonical SMILES

CCOC1=NC(=CC(S1)C(=O)OC)O

synonyms

6H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-4-hydroxy-,methylester(9CI)

Origin of Product

United States

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